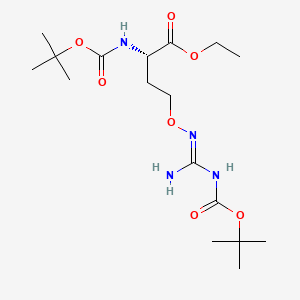
ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amine is then coupled with other reactants to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the Boc protection process . These methods allow for the large-scale production of Boc-protected compounds with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated . This deprotection step is crucial in peptide synthesis, allowing for the selective removal of the protecting group without affecting other functional groups.
Comparaison Avec Des Composés Similaires
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate can be compared to other Boc-protected compounds such as ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate . While both compounds feature a Boc-protected amino group, their structures and applications differ. The unique structure of this compound makes it particularly useful in the synthesis of specific peptides and biologically active molecules.
Propriétés
Formule moléculaire |
C17H32N4O7 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
ethyl (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1 |
Clé InChI |
PZMJOLYZNPGTKT-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCO/N=C(\N)/NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
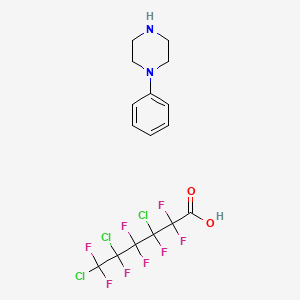

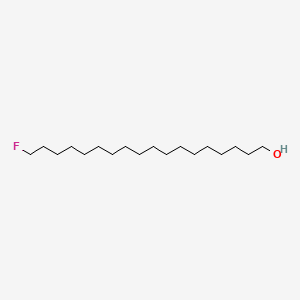


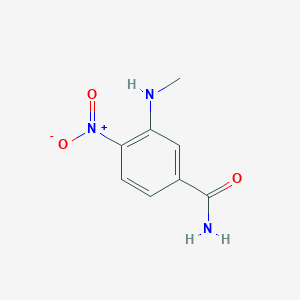
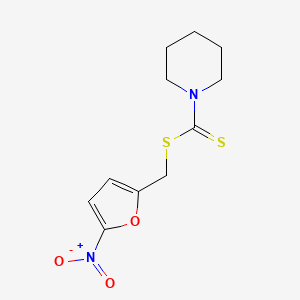
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
